molecular formula C22H23D6FN3O9P B1191611 Sofosbuvir D6

Sofosbuvir D6

Cat. No. B1191611
M. Wt: 535.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofosbuvir D6 is the deuterium labeled Sofosbuvir(PSI-7977), which is an investigational nucleotide analog for treatment of chronic HCV infection.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Sofosbuvir is a potent nucleotide analog prodrug inhibitor of hepatitis C virus (HCV) NS5B polymerase. It undergoes intracellular activation to form its active triphosphate and an inactive, renally eliminated metabolite, GS-331007. This drug exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing and has a low propensity for clinically significant drug interactions. Demographic variables do not significantly influence its exposure, and no consistent exposure-response relationships were observed for efficacy or safety (Kirby et al., 2015).

Global Research Trends

A bibliometric analysis of global research on sofosbuvir highlights its emergence as a field of intense research, particularly in the treatment of HCV. This analysis aids in understanding the scientific research landscape and informs future research policies, especially regarding treatment access in low and middle-income countries (Hernández-Vásquez & Rosselli, 2017).

Efficacy in Combination Therapies

Sofosbuvir has shown high efficacy when combined with other antivirals like ledipasvir or GS-9669 in patients with genotype 1 hepatitis C virus infection. Its combination with other direct-acting antiviral agents demonstrates effectiveness in both treatment-naive patients and those who did not respond to previous treatments (Gane et al., 2014).

Resistance Pathways

The potential mechanisms of HCV resistance to sofosbuvir and other nucleos(t)ide analog NS5B polymerase inhibitors are not fully understood. However, low-frequency treatment-emergent substitutions such as L159F and V321A emerged in a small percentage of subjects who failed sofosbuvir treatment, which may contribute to resistance (Donaldson et al., 2015).

Development of Resistance

The development of resistance in HCV-infected subjects treated with sofosbuvir is infrequent. The primary resistance-associated substitution, S282T, is exceedingly rare and associated with a significant reduction in viral fitness. This underscores sofosbuvir's high barrier to resistance (Svarovskaia et al., 2014).

Potential for Improved Formulations

Exploration of opportunities for improved nucleoside/nucleotide formulations to treat hepatitis C suggests that any next-generation inhibitor competing with sofosbuvir needs to address its limitations, like reduced efficacy in genotype 3 patients and use in patients with severe renal impairments or those on drugs inducing P-glycoprotein (Sofia, 2014).

Drug-Protein Interactions

The interaction between sofosbuvir and human serum albumin (HSA) has been investigated through various methods, including 1H NMR spectroscopy and molecular docking. This study provides insights into the pharmacokinetics and pharmacodynamics of sofosbuvir, as drug-protein interactions are crucial in understanding a drug's behavior in the body (Yang et al., 2016).

properties

Molecular Formula

C22H23D6FN3O9P

Molecular Weight

535.49

synonyms

Sofosbuvir-D6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.